4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine
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Overview
Description
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine typically involves multiple steps, starting with the preparation of the aziridine intermediate. One common method involves the reaction of cyclopropylmethylamine with epichlorohydrin to form the aziridine ring. This intermediate is then reacted with a phenylmethanol derivative under basic conditions to introduce the methoxy group. Finally, the pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxirane derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine involves its interaction with specific molecular targets. The aziridine moiety is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity. The pyridine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy]methyl]-1,3-thiazole: Similar structure but with a thiazole ring instead of a pyridine ring.
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl]methyl]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is unique due to the presence of both the aziridine and pyridine moieties, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-4-19(17(3-1)11-15-7-9-20-10-8-15)22-14-18-13-21(18)12-16-5-6-16/h1-4,7-10,16,18H,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRUCAAIJHHQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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